molecular formula C18H9Br2Cl B13123684 6,12-Dibromo-3-chlorochrysene

6,12-Dibromo-3-chlorochrysene

Cat. No.: B13123684
M. Wt: 420.5 g/mol
InChI Key: MOVUVSPCBUSHOX-UHFFFAOYSA-N
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Description

6,12-Dibromo-3-chlorochrysene is an organic compound with the molecular formula C₁₈H₉Br₂Cl It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and one chlorine atom on its aromatic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,12-Dibromo-3-chlorochrysene typically involves the bromination and chlorination of chrysene. One common method involves the sequential bromination of chrysene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The chlorination step can be achieved using chlorine gas or other chlorinating agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,12-Dibromo-3-chlorochrysene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxygen-containing derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to hydrogenate the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation can produce quinones and reduction can lead to dehalogenated or hydrogenated products .

Scientific Research Applications

6,12-Dibromo-3-chlorochrysene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,12-Dibromo-3-chlorochrysene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain biochemical pathways, affecting cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

    6,12-Dibromochrysene: Similar in structure but lacks the chlorine atom.

    3,6-Dibromo-9-chlorophenanthrene: Another polycyclic aromatic hydrocarbon with bromine and chlorine substitutions.

    1,2-Dibromo-3-chloropropane: A compound with similar halogenation but different core structure.

Uniqueness

6,12-Dibromo-3-chlorochrysene is unique due to its specific substitution pattern on the chrysene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H9Br2Cl

Molecular Weight

420.5 g/mol

IUPAC Name

6,12-dibromo-3-chlorochrysene

InChI

InChI=1S/C18H9Br2Cl/c19-17-9-16-14-7-10(21)5-6-13(14)18(20)8-15(16)11-3-1-2-4-12(11)17/h1-9H

InChI Key

MOVUVSPCBUSHOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C4C=CC(=CC4=C3C=C2Br)Cl)Br

Origin of Product

United States

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